N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
Description
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused with two benzene moieties. Key structural features include:
- 8-Methyl substitution: A methyl group at position 8 on the dibenzooxazepine core.
- Cyclohexanecarboxamide substituent: A cyclohexane ring linked via a carboxamide group at position 2, enhancing lipophilicity and steric bulk.
The compound’s design aligns with efforts to optimize dopamine receptor antagonists, leveraging structural modifications to enhance selectivity and pharmacokinetics .
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-7-9-19-17(11-13)23-21(25)16-12-15(8-10-18(16)26-19)22-20(24)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDPNFYGHCZRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CCCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The molecular formula is , and its molecular weight is approximately 284.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS). This includes potential interactions with serotonin and dopamine receptors.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. A study involving animal models demonstrated significant reductions in depressive-like behaviors when administered this compound. The proposed mechanism involves the modulation of serotonin levels in the brain.
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines' production, which can be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related dibenzooxazepine/thiazepine derivatives from the evidence. Key distinctions include:
Table 1: Structural and Analytical Comparison
Key Comparative Insights
Core Structure: Oxazepine vs. Thiazepine: The target compound’s oxazepine core (oxygen atom) confers greater metabolic stability compared to sulfur-containing thiazepines (e.g., ), which are prone to oxidation . Substituent Position: Methyl at position 8 (target) vs.
Functional Groups :
- Cyclohexanecarboxamide : Enhances lipophilicity and 3D bulk compared to aryl carboxamides (e.g., 4-CF₃-benzamide in ), favoring blood-brain barrier penetration for CNS targets .
- Electron-Withdrawing Groups : Compounds like 4-CF₃-benzamide () exhibit reduced metabolic half-lives due to increased susceptibility to hydrolysis .
Synthesis Protocols :
- Most analogs (e.g., ) are synthesized via NaH-mediated coupling in DMF, followed by HPLC purification. The target compound likely follows similar protocols, given structural parallels .
Analytical Data :
- HRMS and LCMS retention times (e.g., 5.27–5.54 min for thiazepines) correlate with molecular weight and polarity. The target compound’s cyclohexane group may increase RT slightly vs. aryl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
- Methodology :
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Step 1 : Cyclocondensation of substituted dibenzo[b,f][1,4]oxazepine precursors with methylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) .
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Step 2 : Amidation with cyclohexanecarbonyl chloride using a base (e.g., triethylamine) to activate the nucleophilic site .
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Optimization :
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Temperature : 80–100°C for cyclocondensation; room temperature for amidation to minimize side reactions.
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Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Synthetic Step Reagents/Conditions Yield (%) Reference Cyclocondensation DMF, 90°C, 12 hrs 65–70 Amidation Et₃N, RT, 6 hrs 80–85
Q. How is the structural characterization of this compound performed, and what key parameters are critical?
- Analytical Techniques :
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NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C8, cyclohexane carboxamide linkage) .
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X-ray Crystallography : Resolve chair conformation of the cyclohexane ring and hydrogen-bonding patterns (e.g., intramolecular N–H···O bonds) .
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Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₂H₂₃N₂O₃, [M+H]⁺ = 412.1035) .
- Critical Parameters :
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Crystallization solvent (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
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Deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid signal overlap .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against histone deacetylases (HDACs) or kinases using fluorogenic substrates (e.g., acetylated lysine for HDACs) .
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution assay against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Root Causes :
- Substituent effects (e.g., methyl vs. chloro groups altering electron density) .
- Assay conditions (e.g., pH, serum content affecting compound stability) .
- Resolution Strategies :
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Use orthogonal assays (e.g., thermal shift analysis for target engagement) .
Q. What experimental approaches are suitable for elucidating the mechanism of action?
- Methodology :
- Molecular Docking : Use crystal structures of HDACs or proteases to model binding interactions (e.g., AutoDock Vina) .
- Kinetic Studies : Measure kcat/Km values under varying substrate/inhibitor concentrations .
- CRISPR-Cas9 Knockout : Validate target relevance by deleting putative genes (e.g., HDAC6) in cell lines .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME to assess logP (target: 2–4), solubility (ESOL > -4), and BBB permeability .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity .
- Key Parameters :
- Reduce rotatable bonds (<7) to enhance oral bioavailability .
Data Contradiction Analysis
Q. Why do structural analogs show divergent activity profiles despite similar core scaffolds?
- Factors :
- Steric Effects : Methyl vs. bulkier substituents (e.g., trifluoromethyl) altering binding pocket access .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhancing electrophilicity at the oxazepine ring .
- Validation : Synthesize analogs with incremental substituent changes and test in parallel assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
